molecular formula C5H7N3OS B7761182 6-amino-1-methyl-2-sulfanylpyrimidin-4-one

6-amino-1-methyl-2-sulfanylpyrimidin-4-one

Cat. No.: B7761182
M. Wt: 157.20 g/mol
InChI Key: CIMIOUTTYHCOJU-UHFFFAOYSA-N
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Description

6-Amino-1-methyl-2-sulfanylpyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-1-methyl-2-sulfanylpyrimidin-4-one typically involves the reaction of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1-methyl-2-sulfanylpyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Substitution reactions can occur at the amino or methylsulfanyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Amino-1-methyl-2-sulfanylpyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-1-methyl-2-sulfanylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antitrypanosomal activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways. Similarly, its anti-inflammatory effects are due to the inhibition of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Uniqueness: 6-Amino-1-methyl-2-sulfanylpyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, methyl, and sulfanyl groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-amino-1-methyl-2-sulfanylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-8-3(6)2-4(9)7-5(8)10/h2H,6H2,1H3,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMIOUTTYHCOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N=C1S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=O)N=C1S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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